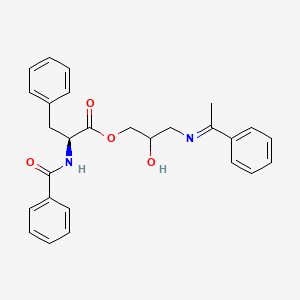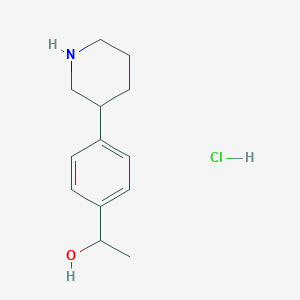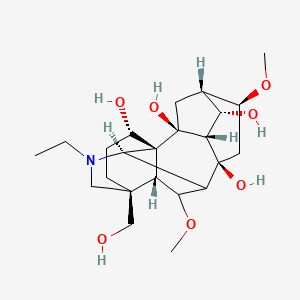
Butanedioic acid, 2-methylene-, monoisooctadecyl ester, palladium(2+) salt (2:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedioic acid, 2-methylene-, monoisooctadecyl ester, palladium(2+) salt (2:1), also known as Pd(OAc)2, is a chemical compound that has gained significant attention in scientific research due to its unique properties. Pd(OAc)2 is a palladium salt that is commonly used as a catalyst in organic synthesis reactions. Its ability to catalyze a wide range of reactions has made it an essential component in many laboratory experiments.
作用機序
Butanedioic acid, 2-methylene-, monoisooctadecyl ester, palladium(2+) salt (2:1)(OAc)2 acts as a catalyst in organic synthesis reactions by facilitating the formation of new carbon-carbon bonds. The mechanism of action involves the coordination of the palladium ion to the organic substrate, followed by the insertion of the substrate into the palladium-carbon bond. The resulting intermediate undergoes a series of reactions, ultimately leading to the formation of the desired product. The palladium ion is then regenerated, allowing the catalyst to participate in subsequent reactions.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of Butanedioic acid, 2-methylene-, monoisooctadecyl ester, palladium(2+) salt (2:1)(OAc)2, as it is primarily used in laboratory experiments. However, studies have shown that Butanedioic acid, 2-methylene-, monoisooctadecyl ester, palladium(2+) salt (2:1)(OAc)2 is relatively non-toxic and has low environmental impact.
実験室実験の利点と制限
One of the main advantages of Butanedioic acid, 2-methylene-, monoisooctadecyl ester, palladium(2+) salt (2:1)(OAc)2 is its ability to catalyze a wide range of reactions, making it a versatile catalyst in laboratory experiments. It is also relatively inexpensive and easy to handle. However, one limitation of Butanedioic acid, 2-methylene-, monoisooctadecyl ester, palladium(2+) salt (2:1)(OAc)2 is its sensitivity to air and moisture, which can lead to the formation of impurities and decrease its catalytic activity.
将来の方向性
Despite its widespread use in laboratory experiments, there is still much to be explored regarding the potential applications of Butanedioic acid, 2-methylene-, monoisooctadecyl ester, palladium(2+) salt (2:1)(OAc)2. Some future directions for research include the development of new synthetic methods using Butanedioic acid, 2-methylene-, monoisooctadecyl ester, palladium(2+) salt (2:1)(OAc)2, the exploration of its potential use in the synthesis of natural products and pharmaceuticals, and the investigation of its potential use in materials science.
Conclusion
Butanedioic acid, 2-methylene-, monoisooctadecyl ester, palladium(2+) salt (2:1)(OAc)2 is a versatile catalyst that has gained significant attention in scientific research due to its unique properties. Its ability to catalyze a wide range of reactions has made it an essential component in many laboratory experiments. While there is still much to be explored regarding the potential applications of Butanedioic acid, 2-methylene-, monoisooctadecyl ester, palladium(2+) salt (2:1)(OAc)2, its versatility and relative ease of use make it a promising catalyst for future research.
合成法
Butanedioic acid, 2-methylene-, monoisooctadecyl ester, palladium(2+) salt (2:1)(OAc)2 can be synthesized through various methods, including the reaction of palladium metal with acetic acid, the reaction of palladium chloride with silver acetate, or the reaction of palladium acetate with acetic anhydride. The most common method of synthesis is the reaction of palladium chloride with silver acetate in the presence of acetic acid. This method produces a high yield of Butanedioic acid, 2-methylene-, monoisooctadecyl ester, palladium(2+) salt (2:1)(OAc)2 and is relatively simple to perform.
科学的研究の応用
Butanedioic acid, 2-methylene-, monoisooctadecyl ester, palladium(2+) salt (2:1)(OAc)2 has a wide range of applications in scientific research, particularly in organic synthesis reactions. It is commonly used as a catalyst in cross-coupling reactions, such as the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. Butanedioic acid, 2-methylene-, monoisooctadecyl ester, palladium(2+) salt (2:1)(OAc)2 is also used in the synthesis of natural products, pharmaceuticals, and materials science. Its ability to catalyze a wide range of reactions has made it an essential component in many laboratory experiments.
特性
IUPAC Name |
3-(16-methylheptadecoxycarbonyl)but-3-enoate;palladium(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C23H42O4.Pd/c2*1-20(2)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-27-23(26)21(3)19-22(24)25;/h2*20H,3-19H2,1-2H3,(H,24,25);/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOXNOGDTLSIJI-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCOC(=O)C(=C)CC(=O)[O-].CC(C)CCCCCCCCCCCCCCCOC(=O)C(=C)CC(=O)[O-].[Pd+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H82O8Pd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
869.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butanedioic acid, 2-methylene-, monoisooctadecyl ester, palladium(2+) salt (2:1) | |
CAS RN |
1151654-51-1 |
Source


|
| Record name | Butanedioic acid, 2-methylene-, monoisooctadecyl ester, palladium(2+) salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1151654511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 2-methylene-, monoisooctadecyl ester, palladium(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

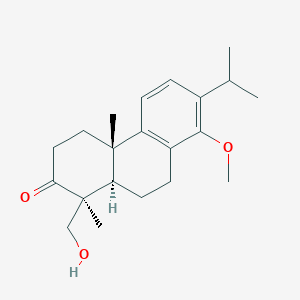
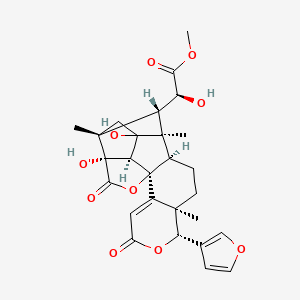
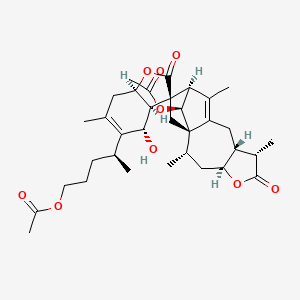

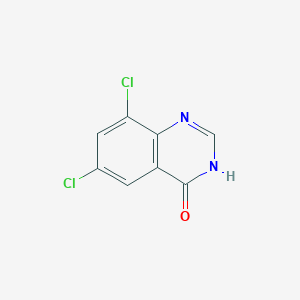
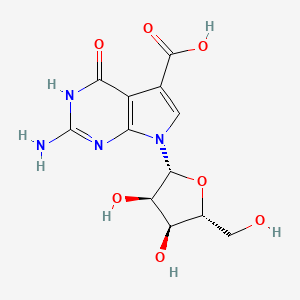
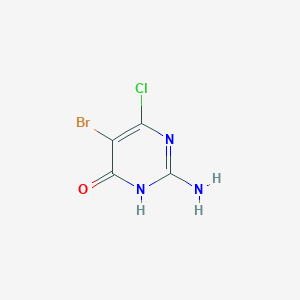
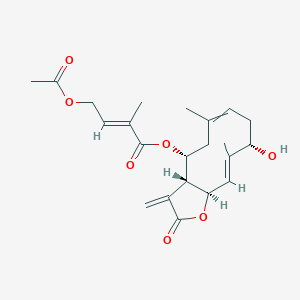
![[(1S,2R,3R,4S,5R,6S,8R,10R,13S,16S,17R,18R)-11-ethyl-8,16,18-trihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1496071.png)
